molecular formula C19H22O6 B013464 (+/-)-Strigol CAS No. 51820-11-2

(+/-)-Strigol

Cat. No. B013464
CAS RN: 51820-11-2
M. Wt: 346.4 g/mol
InChI Key: VOFXXOPWCBSPAA-FTOGJNOLSA-N
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Description

Synthesis Analysis

The synthesis of "(+/-)-Strigol" involves complex biochemical pathways and has been achieved through various methods, including enantioselective synthesis that constructs its tricyclic core structure from specific precursors (Takahashi et al., 2016). Moreover, microbial consortia have been used to reconstruct the biosynthetic pathway of strigol, demonstrating the potential for large-scale production (Wu et al., 2023).

Molecular Structure Analysis

The molecular structure of "(+/-)-Strigol" has been elucidated through various analytical techniques. Notably, single crystal X-ray analysis has defined its constitution and relative stereochemistry, providing insights into its potent biological activity (Coggon et al., 1973).

Chemical Reactions and Properties

"(+/-)-Strigol" undergoes specific chemical reactions that are pivotal for its biological activity. For instance, the stereochemistry at C-2′ is crucial for its seed germination stimulant activity, highlighting the importance of molecular orientation in its function (Frischmuth et al., 1998).

Physical Properties Analysis

The physical properties of "(+/-)-Strigol," including its crystalline structure, have been characterized through techniques such as X-ray crystallography, revealing its complex geometry and aiding in the understanding of its biological functions (Coggon et al., 1973).

Chemical Properties Analysis

The chemical properties of "(+/-)-Strigol" are closely related to its biological activity. The molecule's ability to stimulate seed germination at very low concentrations indicates its strong biological potency and specificity. The structural analogues and their biological activities further emphasize the significance of its chemical properties (Hauck & Schildknecht, 1990).

Scientific Research Applications

  • Seed Germination of Parasitic Plants :

    • (+)-Strigol induces the germination of seeds of parasitic plants like Striga asiatica and Orobanche aegyptiaca, with its enantiomer being less active (Hauck & Schildknecht, 1990).
    • It is specifically effective in stimulating Orobanche crenata seed germination, with the absolute configuration at C-2′ being crucial (Bergmann et al., 1993).
    • Strigol and its synthetic precursors act as germination stimulants for broomrape (Orobanche ramosa) and witchweed (Striga asiatica) (Vail et al., 1990).
  • Agricultural and Plant Science Applications :

    • Strigolactones, including strigol, are of significant interest in plant science for their potential applications in controlling parasitic weeds (Screpanti et al., 2016).
    • These compounds play a role in modifying plant architecture, stimulating symbiotic relationships with arbuscular mycorrhizal fungi, and controlling plant growth (Zwanenburg & Blanco‐Ania, 2018).
    • Strigol analogues have been shown to stimulate germination of Striga and Orobanche seeds through specific molecular mechanisms (Mangnus & Zwanenburg, 1992).
  • Molecular Botany and Germination Studies :

    • (+)-Strigol is a potent seed germination stimulant for root parasitic weeds (Takahashi et al., 2016).
    • Strigol analogs have been synthesized and evaluated for their germination stimulant properties in various plant species (Johnson et al., 1981).
    • The compound also shows promise in facilitating defense responses in plants against environmental stresses (Alvi et al., 2022).

Safety And Hazards


  • Toxicity : While strigol is not acutely toxic, its long-term effects on human health are not well-studied.

  • Environmental Impact : Strigol’s role in plant-fungal interactions may impact ecosystems, affecting plant growth and soil health.


Future Directions


  • Agricultural Applications : Investigate strigol’s potential as a natural plant growth regulator, especially in crop management.

  • Drug Discovery : Explore strigol derivatives for their medicinal properties, such as anti-inflammatory or anticancer effects.

  • Ecological Studies : Further understand strigol’s ecological impact and its role in plant-microbe interactions.


properties

IUPAC Name

(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFXXOPWCBSPAA-FTOGJNOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Strigol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,380
Citations
AJ Humphrey, MH Beale - Phytochemistry, 2006 - Elsevier
The role played by molecules of the strigolactone family in stimulating the germination of seeds of parasitic weeds of the genera Striga, Orobanche and Alectra has never been clearly …
CE Cook, LP Whichard, M Wall, GH Egley… - Journal of the …, 1972 - ACS Publications
with·· N distance and C= 0··-N angle computed by Dreyfus and Pullman for linearformamide, we can conclude that a linear amide bond shorter than about 2.6 A and longer than 3.4 A is …
Number of citations: 603 0-pubs-acs-org.brum.beds.ac.uk
DW Brooks, HS Bevinakatti… - The Journal of Organic …, 1985 - ACS Publications
… supply of synthetic racemic strigol available, we … -strigol was to identify an appropriate optically pure derivatizing agent of known absolute configuration that would convert racemic strigol …
Number of citations: 90 0-pubs-acs-org.brum.beds.ac.uk
OD Dailey Jr - The Journal of Organic Chemistry, 1987 - ACS Publications
… The goal of the present study10 was to achieve a preparation of strigol, suitable for large… Four total syntheses of strigol have been reported.11"13 Several partial syntheses of strigol …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
A Takahashi, Y Ogura, M Enomoto, S Kuwahara - Tetrahedron, 2016 - Elsevier
An enantioselective synthesis of the tricyclic core structure of (+)-strigol, a potent seed germination stimulant for root parasitic weeds, has been achieved from 2-iodo-4,4-dimethyl-2-…
JB Heather, RSD Mittal, CJ Sih - Journal of the American …, 1974 - ACS Publications
… of similar stimulants in several plants suggests that strigol may be representative of a new class of plant hormones.3 The unavailability of strigol from natural sources in quantities …
Number of citations: 100 0-pubs-acs-org.brum.beds.ac.uk
C Hauck, H Schildknecht - Journal of plant physiology, 1990 - Elsevier
… Moreland measured activity of synthetic (± )-strigol down to concentrations of 1O-16 M in Heather et aI., 1974. The object of the present study was to separate synthetic (± )-strigol into its …
BA Siame, Y Weerasuriya, K Wood… - Journal of Agricultural …, 1993 - ACS Publications
… of strigol and its derivatives and the mass spectra of strigol derivatives, we report the isolation of strigol … Although strigol has been suspected to be present in root exudates of host plants (…
Number of citations: 284 0-pubs-acs-org.brum.beds.ac.uk
DW Brooks, HS Bevinakatti, E Kennedy… - The Journal of Organic …, 1985 - ACS Publications
… total synthesis of racemic strigol (1) and … Strigol (1) was isolated in small amounts from root ex-udates of cotton (Gossypium hirsutum L.) and identified by Cook and co-workers. 1 Strigol …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
K Hirayama, K Mori - European Journal of Organic Chemistry, 1999 - Wiley Online Library
… Scheme 2 shows our synthesis of the stereoisomers (1, ent-1, 1 and ent-1 ) of strigol. The racemic hydroxylactone 3 was prepared according to the known methods.[12] [20] We then …

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